molecular formula C20H18ClNO4 B11393944 N-(3-chlorobenzyl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

N-(3-chlorobenzyl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B11393944
M. Wt: 371.8 g/mol
InChI Key: JYRBEVQEYCYVJZ-UHFFFAOYSA-N
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Description

N-[(3-Chlorophenyl)methyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a chlorophenyl group and a methoxy-methyl-chromenyl moiety, making it a unique and potentially valuable molecule for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide typically involves multiple steps, starting with the preparation of the coumarin core. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with appropriate halides under basic conditions to introduce the methoxy group. The chlorophenylmethyl group can be introduced through a nucleophilic substitution reaction using 3-chlorobenzyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the employment of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Chlorophenyl)methyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the chromenyl moiety can be reduced to form a hydroxyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated derivative, while reduction of the carbonyl group may produce a hydroxylated chromenyl compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be explored for potential therapeutic applications.

    Medicine: It may serve as a lead compound for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: The compound’s unique structure makes it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s chromenyl moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A simpler structure with a wide range of biological activities.

    Warfarin: A well-known anticoagulant with a coumarin core.

    Dicoumarol: Another anticoagulant derived from coumarin.

Uniqueness

N-[(3-Chlorophenyl)methyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other coumarin derivatives. Its combination of a chlorophenyl group and a methoxy-methyl-chromenyl moiety sets it apart from simpler coumarins and related compounds.

Properties

Molecular Formula

C20H18ClNO4

Molecular Weight

371.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C20H18ClNO4/c1-12-16-7-6-15(25-2)9-18(16)26-20(24)17(12)10-19(23)22-11-13-4-3-5-14(21)8-13/h3-9H,10-11H2,1-2H3,(H,22,23)

InChI Key

JYRBEVQEYCYVJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NCC3=CC(=CC=C3)Cl

Origin of Product

United States

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